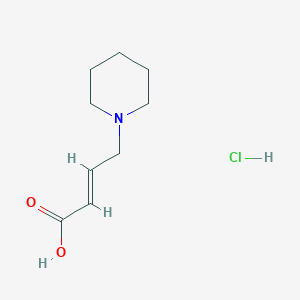

(E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E)-4-piperidin-1-ylbut-2-enoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2.ClH/c11-9(12)5-4-8-10-6-2-1-3-7-10;/h4-5H,1-3,6-8H2,(H,11,12);1H/b5-4+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSQHWBRYZUFZDY-FXRZFVDSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC=CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)C/C=C/C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50741411 | |

| Record name | (2E)-4-(Piperidin-1-yl)but-2-enoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50741411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221128-49-0, 197892-69-6 | |

| Record name | (2E)-4-(Piperidin-1-yl)but-2-enoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50741411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1-piperidinyl)-2-(E)-butenoicacid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride is a substituted α,β-unsaturated carboxylic acid that has garnered significant interest within the pharmaceutical and organic synthesis sectors. Its structural features, including a piperidine ring, a conjugated double bond, and a carboxylic acid moiety, make it a versatile building block for the synthesis of more complex molecules. Notably, this compound serves as a key intermediate in the synthesis of Dacomitinib, a potent, second-generation, irreversible tyrosine kinase inhibitor. This guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of this compound, offering valuable insights for researchers and drug development professionals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, characterization, and application in synthetic chemistry.

| Property | Value | Source(s) |

| CAS Number | 197892-69-6 | [1][2] |

| Molecular Formula | C₉H₁₆ClNO₂ | [2] |

| Molecular Weight | 205.68 g/mol | [2] |

| Appearance | Colorless to pale yellow crystalline or powdery substance | [3] |

| Melting Point | Approximately 140-145 °C | [3] |

| Solubility | Soluble in water and alcohol solvents | [3] |

| Storage | Inert atmosphere, Room Temperature |

Synthesis and Purification

The synthesis of this compound is typically achieved through a two-step process starting from (2E)-4-bromo-2-butenoic acid.

Synthesis Pathway

Caption: General synthesis route for this compound.

A general method for the synthesis involves the following steps[3]:

-

Nucleophilic Substitution: (2E)-4-bromo-2-butenoic acid is reacted with piperidine under basic conditions. The lone pair of electrons on the nitrogen atom of piperidine acts as a nucleophile, displacing the bromide ion from the butenoic acid derivative to form (E)-4-(piperidin-1-yl)but-2-enoic acid.

-

Acidification: The resulting (E)-4-(piperidin-1-yl)but-2-enoic acid is then treated with hydrochloric acid to form the stable hydrochloride salt.

Spectroscopic Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques. Although specific experimental spectra are not widely published, the expected spectral features can be predicted based on its chemical structure.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the protons on the piperidine ring, the methylene group adjacent to the nitrogen, the vinylic protons of the α,β-unsaturated system, and the acidic proton of the carboxylic acid (which may exchange with D₂O).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display distinct peaks for the carbonyl carbon of the carboxylic acid, the two vinylic carbons, the carbons of the piperidine ring, and the methylene carbon linking the piperidine ring to the butenoic acid backbone.

-

Mass Spectrometry (MS): Mass spectral analysis would show the molecular ion peak corresponding to the free base, (E)-4-(piperidin-1-yl)but-2-enoic acid, and characteristic fragmentation patterns.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band for the O-H stretch of the carboxylic acid, a sharp peak for the C=O stretch of the carbonyl group, and bands corresponding to the C=C double bond and C-N bonds.

Biological Activity and Applications

The primary documented application of this compound is as a key intermediate in the synthesis of the epidermal growth factor receptor (EGFR) inhibitor, Dacomitinib[4][5].

Role in Dacomitinib Synthesis

Dacomitinib is an irreversible tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer with specific EGFR mutations[4]. In the synthesis of Dacomitinib, (E)-4-(piperidin-1-yl)but-2-enoic acid is typically converted to its corresponding acyl chloride, which then undergoes an amidation reaction with a substituted quinazoline intermediate[5][6][7].

Caption: Role of the title compound in the synthesis of Dacomitinib.

The α,β-unsaturated carbonyl moiety in the molecule is a Michael acceptor, which is a common feature in irreversible covalent inhibitors like Dacomitinib. This functional group allows for covalent bond formation with a cysteine residue in the ATP-binding site of the EGFR, leading to irreversible inhibition.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

GHS Hazard Information

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Handling and Storage Recommendations

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat[3].

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.

In case of accidental contact, it is crucial to rinse the affected area with plenty of water and seek medical attention if necessary[3].

Conclusion

This compound is a valuable chemical intermediate with well-defined physicochemical properties. Its significance is underscored by its crucial role in the synthesis of the targeted cancer therapeutic, Dacomitinib. While detailed experimental protocols for its synthesis and comprehensive public spectroscopic data are not widely available, this guide consolidates the existing knowledge to provide a thorough technical overview for researchers and professionals in the field of drug discovery and organic synthesis. Adherence to strict safety protocols is paramount when handling this compound.

References

-

(2E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride - Introduction. (2024-04-09). ChemBK. [Link]

-

This compound. AMERICAN ELEMENTS. [Link]

- CN103304492A - Synthesis method of EGFR (epidermal growth factor receptor) inhibitor Dacomitinib.

-

(E)-4-piperidin-1-ylbut-2-enoic acid hydrochloride CAS 197892-69-6... [Link]

-

chemical label (2E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride (1:1). [Link]

-

This compound | 197892-69-6. J&K Scientific. [Link]

- CN113045504A - Preparation method of dacomitinib.

-

Synthetic process of antitumor drug dacomitinib. ResearchGate. [Link]

- CN103288759A - Method for preparing dacomitinib.

-

(E)-4-(piperidin-1-yl)but-2-enoic acid | C9H15NO2 | CID 10773452. PubChem. [Link]

-

Piperidin-4-one: the potential pharmacophore. PubMed. [Link]

Sources

- 1. arborpharmchem.com [arborpharmchem.com]

- 2. chemscene.com [chemscene.com]

- 3. chembk.com [chembk.com]

- 4. How to synthesize Dacomitinib (PF299804)?_Chemicalbook [chemicalbook.com]

- 5. CN103304492A - Synthesis method of EGFR (epidermal growth factor receptor) inhibitor Dacomitinib - Google Patents [patents.google.com]

- 6. CN113045504A - Preparation method of dacomitinib - Google Patents [patents.google.com]

- 7. CN103288759A - Method for preparing dacomitinib - Google Patents [patents.google.com]

An In-Depth Technical Guide to (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride (CAS 197892-69-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride is a heterocyclic compound with significant potential in medicinal chemistry, primarily as a pharmaceutical intermediate.[1] Its structural architecture, featuring a piperidine ring linked to an unsaturated carboxylic acid, suggests its classification as a potential GABA uptake inhibitor. This guide provides a comprehensive overview of its chemical properties, a detailed synthetic protocol, and an exploration of its potential pharmacological significance, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

Chemical Identity and Physicochemical Properties

This compound is a colorless to pale yellow crystalline or powdery solid.[1] It is soluble in water and alcohol-based solvents.[1] The hydrochloride salt form enhances its stability and solubility in aqueous media, a desirable characteristic for pharmaceutical handling and formulation.

| Property | Value | Source(s) |

| CAS Number | 197892-69-6 | [2][3] |

| Molecular Formula | C₉H₁₆ClNO₂ | [2][3] |

| Molecular Weight | 205.68 g/mol | [3] |

| Appearance | Colorless to pale yellow crystalline or powdery substance | [1] |

| Melting Point | Approximately 140-145 °C | [1] |

| Solubility | Soluble in water and alcohol | [1] |

| IUPAC Name | (E)-4-piperidin-1-ylbut-2-enoic acid;hydrochloride | [4] |

| SMILES | C1CCN(CC1)C/C=C/C(=O)O.Cl | [4] |

Synthesis and Purification

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction, followed by salt formation. A representative synthetic protocol is outlined below.

Synthetic Pathway

The synthesis involves a two-step process:

-

N-Alkylation: Reaction of piperidine with a suitable 4-halo-but-2-enoic acid ester, followed by hydrolysis. A more direct approach involves the reaction of (2E)-4-bromo-2-butenoic acid with piperidine.

-

Salt Formation: Treatment of the resulting free base with hydrochloric acid to yield the hydrochloride salt.

Detailed Experimental Protocol

Step 1: Synthesis of (E)-4-(piperidin-1-yl)but-2-enoic acid (Free Base)

-

In a well-ventilated fume hood, dissolve (2E)-4-bromobut-2-enoic acid (1 equivalent) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF).

-

To this solution, add piperidine (2.2 equivalents) dropwise at room temperature. The excess piperidine acts as both a nucleophile and a base to neutralize the hydrobromic acid formed during the reaction.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Partition the residue between water and a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Separate the organic layer, and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Step 2: Formation of the Hydrochloride Salt

-

Dissolve the purified (E)-4-(piperidin-1-yl)but-2-enoic acid in a minimal amount of a suitable solvent such as ethanol or isopropanol.

-

Cool the solution in an ice bath and add a solution of hydrochloric acid in ethanol (or ethereal HCl) dropwise with stirring until the pH is acidic.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration, wash with cold solvent, and dry under vacuum to yield this compound as a solid.

Analytical Characterization

The structural integrity and purity of the synthesized compound should be confirmed using a combination of spectroscopic and analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | - Protons of the piperidine ring. - Methylene protons adjacent to the nitrogen and the double bond. - Vinylic protons of the butenoic acid backbone, showing characteristic coupling constants for the (E)-isomer. - A broad singlet for the carboxylic acid proton. |

| ¹³C NMR | - Resonances for the carbon atoms of the piperidine ring. - Signals for the methylene carbons. - Two distinct signals for the vinylic carbons. - A signal for the carbonyl carbon of the carboxylic acid. |

| Infrared (IR) Spectroscopy | - A broad absorption band for the O-H stretch of the carboxylic acid. - C-H stretching vibrations of the piperidine and alkyl chain. - A sharp absorption for the C=O stretch of the carboxylic acid. - A peak corresponding to the C=C stretch of the alkene. |

| Mass Spectrometry (MS) | - The molecular ion peak corresponding to the free base. |

| High-Performance Liquid Chromatography (HPLC) | - A single major peak indicating the purity of the compound. |

Potential Pharmacological Activity and Mechanism of Action

While specific biological data for this compound is not extensively published in peer-reviewed literature, its chemical structure strongly suggests its potential as a γ-aminobutyric acid (GABA) uptake inhibitor.

The Role of GABA and GABA Transporters

GABA is the primary inhibitory neurotransmitter in the central nervous system (CNS). Its action is terminated by its removal from the synaptic cleft by GABA transporters (GATs). Inhibition of these transporters increases the concentration of GABA in the synapse, enhancing GABAergic neurotransmission. This mechanism is a validated therapeutic strategy for the treatment of epilepsy and other neurological disorders.

Structure-Activity Relationship (SAR) Insights

The structure of this compound contains key pharmacophoric features common to known GAT inhibitors:

-

Piperidine Ring: This motif serves as a GABA-mimetic element, interacting with the transporter's binding site.

-

Carboxylic Acid Group: The carboxylate is crucial for binding to the GATs.

-

Lipophilic Linker: The butenyl chain provides a spacer between the piperidine and the carboxylic acid, influencing the compound's affinity and selectivity for different GAT subtypes.

The "(E)"-configuration of the double bond is a critical stereochemical feature that can significantly impact biological activity, as stereoisomers often exhibit different pharmacological profiles.[5]

Applications in Drug Discovery and Development

Given its profile, this compound is a valuable molecule for several research applications:

-

Pharmaceutical Intermediate: It can serve as a building block for the synthesis of more complex and potent GAT inhibitors or other neurologically active compounds.[1]

-

Tool Compound: In the absence of extensive biological data, it can be used as a tool compound in initial screening assays to probe the SAR of novel GAT inhibitors.

-

Lead Compound for Optimization: Its core structure can be chemically modified to improve potency, selectivity, and pharmacokinetic properties, leading to the development of new drug candidates.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of accidental contact, rinse immediately with plenty of water.[1] For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a compound of significant interest to the scientific community, particularly those involved in neuropharmacology and medicinal chemistry. Its structural features suggest a role as a GABA uptake inhibitor, a class of compounds with therapeutic potential in a range of CNS disorders. This guide provides a foundational understanding of its synthesis, properties, and potential applications, serving as a catalyst for further research and development in this promising area.

References

-

(2E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride - ChemBK. (2024-04-09). Available at: [Link]

-

This compound | AMERICAN ELEMENTS. Available at: [Link]

-

4-(1-piperidinyl)-2-(E)-butenoicacid hydrochloride | C9H16ClNO2 | CID 69844166 - PubChem. Available at: [Link]

-

This compound | 197892-69-6 - J&K Scientific. Available at: [Link]

-

(E)-4-(piperidin-1-yl)but-2-enoic acid | C9H15NO2 | CID 10773452 - PubChem. Available at: [Link]

Sources

An In-depth Technical Guide to (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride: Molecular Structure, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry. As a key pharmaceutical intermediate, understanding its molecular architecture, synthesis, and potential biological relevance is crucial for its effective utilization in drug discovery and development. This document delves into the core chemical and physical properties of the molecule, offers a detailed synthesis protocol, and explores its potential as a scaffold for novel therapeutics.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, found in a wide array of clinically approved drugs targeting a diverse range of conditions, including cancer, central nervous system disorders, and infectious diseases.[1] Its prevalence stems from its ability to impart favorable physicochemical properties to a molecule, such as modulating lipophilicity and aqueous solubility, providing a handle for hydrogen bonding interactions, and allowing for conformational flexibility to optimize binding to biological targets.[1] The presence of the piperidine motif can enhance a compound's "druggability" by improving its metabolic stability and pharmacokinetic profile, often leading to reduced toxicity.[1] this compound incorporates this valuable heterocyclic core, positioning it as a versatile building block for the synthesis of novel bioactive compounds.[2]

Molecular Structure and Physicochemical Properties

This compound is a colorless to pale yellow crystalline or powdery substance.[3] It is soluble in water and alcoholic solvents.[3] The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is advantageous for both chemical reactions and potential biological assays.

The core structure consists of a piperidine ring linked via its nitrogen atom to a but-2-enoic acid moiety.[4] The "(E)" designation in its IUPAC name, (E)-4-piperidin-1-ylbut-2-enoic acid;hydrochloride, specifies the stereochemistry of the carbon-carbon double bond, indicating that the higher priority substituents are on opposite sides.[4][5] This defined stereochemistry is a critical feature, as different isomers can exhibit vastly different biological activities.

| Property | Value | Source |

| Molecular Formula | C₉H₁₆ClNO₂ | [6][7] |

| Molecular Weight | 205.68 g/mol | [7] |

| CAS Number | 197892-69-6 | [6] |

| IUPAC Name | (E)-4-piperidin-1-ylbut-2-enoic acid;hydrochloride | [5] |

| Appearance | Colorless to pale yellow crystalline or powdery substance | [3] |

| Solubility | Soluble in water and alcohol | [3] |

| Melting Point | Approximately 140-145 °C | [3] |

| Topological Polar Surface Area (TPSA) | 40.54 Ų | [7] |

| Computed logP | 2.171 | [7] |

Synthesis and Purification: A Detailed Protocol

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction followed by salt formation. The following protocol is a detailed, self-validating methodology based on established chemical principles for this class of compounds.[3][4]

Synthesis Workflow

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. arborpharmchem.com [arborpharmchem.com]

- 3. chembk.com [chembk.com]

- 4. benchchem.com [benchchem.com]

- 5. jk-sci.com [jk-sci.com]

- 6. americanelements.com [americanelements.com]

- 7. chemscene.com [chemscene.com]

A Comprehensive Technical Guide to the Solubility Profile of (E)-4-(Piperidin-1-yl)but-2-enoic acid hydrochloride

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount to its success. Among these, aqueous solubility stands out as a critical determinant of a drug's bioavailability and, consequently, its therapeutic efficacy. This guide provides an in-depth technical exploration of the solubility characteristics of (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride (CAS No. 197892-69-6), a piperidine derivative of interest in pharmaceutical research.

Piperidine scaffolds are prevalent in medicinal chemistry, valued for their ability to be incorporated into a wide array of therapeutic agents. However, piperidine derivatives can present solubility challenges due to their often lipophilic nature.[1][2] The conversion of a basic compound to a hydrochloride salt is a common strategy to enhance aqueous solubility and improve biopharmaceutical properties. This whitepaper will serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable protocols for the systematic evaluation of the solubility of this compound.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is the first step in any solubility investigation.

| Property | Value/Information | Source |

| Molecular Formula | C₉H₁₆ClNO₂ | [3][4][5][6] |

| Molecular Weight | 205.68 g/mol | [4] |

| Appearance | Colorless to pale yellow crystalline or powdery substance | [3] |

| Melting Point | Approx. 140-145 °C | [3] |

| pKa | Not explicitly found, but the piperidine moiety confers basicity (pKa of piperidine is ~11.22) | [7] |

| LogP (Calculated for free base) | -1.4 | [8] |

| Qualitative Solubility | Soluble in water and alcohol solvents | [3] |

The presence of a basic piperidine nitrogen and a carboxylic acid, along with its formulation as a hydrochloride salt, suggests that the solubility of this compound will be significantly influenced by pH. The negative LogP value for the free base is indicative of good hydrophilicity, which is further enhanced by the salt form.

The Critical Role of Solubility in Drug Development

Solubility is not merely a physical parameter; it is a key factor that influences a drug's journey through the body. The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability, providing a framework for predicting their in vivo performance.[9][10] A drug substance is considered "highly soluble" if its highest single therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8 at 37°C.[9][11][12] Determining where this compound falls within this classification is a primary goal of solubility studies.

Methodologies for Comprehensive Solubility Assessment

A multi-faceted approach is required to fully characterize the solubility of a drug candidate. This involves determining both thermodynamic and kinetic solubility, as well as understanding the influence of environmental factors like pH.

Thermodynamic (Equilibrium) Solubility Determination

Thermodynamic solubility represents the true equilibrium saturation point of a compound in a given solvent. The shake-flask method, as described by Higuchi and Connors, remains the gold standard for this measurement due to its reliability.[13][14]

-

Preparation of Buffers: Prepare a series of buffers covering the physiological pH range (e.g., pH 1.2, 4.5, 6.8) as recommended by regulatory bodies like the FDA and ICH.[9][11][12] The buffer's pH should be verified at the experimental temperature (37 ± 1 °C).[15]

-

Compound Addition: Add an excess amount of this compound to vials containing each buffer. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.[13]

-

Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (typically 37 ± 1 °C for biopharmaceutical relevance).[9][15] Agitate the samples for a predetermined period (e.g., 24-48 hours) to reach equilibrium. The time to reach equilibrium should be established through preliminary experiments.[14][15]

-

Phase Separation: After equilibration, allow the samples to stand to let undissolved solids sediment.[14] Subsequently, separate the saturated solution from the excess solid using centrifugation and/or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[16]

-

Data Analysis: The solubility is reported in units such as mg/mL or µg/mL. A minimum of three replicate determinations at each pH is necessary.[9][12]

Causality Behind Experimental Choices:

-

Why 37°C? This temperature mimics human body temperature, providing data that is more relevant to in vivo conditions.[9][15]

-

Why a pH range of 1.2-6.8? This range represents the pH conditions the drug will encounter in the gastrointestinal tract.[9][11]

-

Why use excess solid? This ensures that the solution is truly saturated and in equilibrium with the solid state of the compound, providing the most accurate and reproducible solubility value.[13]

Workflow Visualization:

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Kinetic Solubility Assessment

Kinetic solubility measures the concentration of a compound at the moment it precipitates from a solution that was initially prepared by dissolving the compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer. This is a higher-throughput method often used in early discovery to flag potential solubility issues.[13][17]

Protocol: Turbidimetric Method for Kinetic Solubility

-

Stock Solution: Prepare a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution.

-

Aqueous Addition: Add aqueous buffer (e.g., phosphate-buffered saline, PBS) to the wells containing the DMSO solutions and mix.

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

-

Data Analysis: The results provide a rapid assessment of the compound's tendency to precipitate from a supersaturated solution.

Relationship between Solubility Types: Kinetic solubility values are often higher than thermodynamic solubility because the system is not at equilibrium, and supersaturation can occur.[17] However, a large discrepancy between the two can indicate a high potential for the compound to precipitate in vivo after absorption.

Caption: Relationship between thermodynamic and kinetic solubility.

Factors Influencing Solubility

The solubility of this compound is not a single value but is dependent on several factors.

-

pH: As a salt of a weak base (piperidine) and a weak acid (carboxylic acid), its ionization state, and therefore solubility, will be highly dependent on the pH of the medium.[1][18] In acidic environments (low pH), the piperidine nitrogen will be protonated, and the carboxylic acid will be in its neutral form. In basic environments (high pH), the carboxylic acid will be deprotonated. The hydrochloride salt form ensures high solubility at low pH values, typical of the stomach.

-

Temperature: Solubility is generally temperature-dependent. For biopharmaceutical applications, studies are standardized at 37°C.[14][15]

-

Polymorphism: The existence of different crystalline forms (polymorphs) can significantly impact solubility. The most stable polymorph will have the lowest solubility. It is crucial to characterize the solid form used in solubility studies.

-

Common Ion Effect: The presence of chloride ions from other sources in a formulation or dissolution medium could potentially decrease the solubility of the hydrochloride salt, although this effect is often minor for highly soluble salts.

Conclusion and Future Directions

While qualitative data suggests that this compound is soluble in water, a rigorous, quantitative assessment is essential for its development as a pharmaceutical agent.[3] This guide outlines the authoritative, industry-standard methodologies required to build a comprehensive solubility profile. By systematically applying the principles of equilibrium and kinetic solubility determination across a physiologically relevant pH range, researchers can generate the critical data needed to classify the compound according to the BCS, inform formulation strategies, and predict its in vivo behavior. The protocols and insights provided herein establish a self-validating framework for ensuring the scientific integrity and trustworthiness of the solubility data generated for this promising pharmaceutical intermediate.

References

-

(2E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride. ChemBK. [Link]

-

Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. [Link]

-

solubility experimental methods.pptx. Slideshare. [Link]

-

Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Slideshare. [Link]

-

Piperidine. Solubility of Things. [Link]

-

(E)-4-(piperidin-1-yl)but-2-enoic acid. PubChem. [Link]

-

Piperidine. Wikipedia. [Link]

-

M9 Biopharmaceutics Classification System- Based Biowaivers. FDA. [Link]

-

This compound. Lead Sciences. [Link]

-

This compound. AMERICAN ELEMENTS. [Link]

-

This compound. J&K Scientific. [Link]

-

ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PubMed Central. [Link]

-

Annex 4. World Health Organization (WHO). [Link]

-

Cas No.197892-69-6 this compound. Arborpharm. [Link]

-

Biowaivers and Harmonization Guidelines for Class I and 3 Drugs. Slideshare. [Link]

-

BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. ICH. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chembk.com [chembk.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound - Lead Sciences [lead-sciences.com]

- 6. americanelements.com [americanelements.com]

- 7. Piperidine - Wikipedia [en.wikipedia.org]

- 8. (E)-4-(piperidin-1-yl)but-2-enoic acid | C9H15NO2 | CID 10773452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fda.gov [fda.gov]

- 10. pqri.org [pqri.org]

- 11. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 12. database.ich.org [database.ich.org]

- 13. researchgate.net [researchgate.net]

- 14. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 15. who.int [who.int]

- 16. solubility experimental methods.pptx [slideshare.net]

- 17. pharmatutor.org [pharmatutor.org]

- 18. lup.lub.lu.se [lup.lub.lu.se]

An In-depth Technical Guide to (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride: Synthesis, Characterization, and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride, a valuable intermediate in pharmaceutical synthesis. We will delve into its synthesis, purification, and detailed characterization, with a particular focus on the accurate determination of its melting point—a critical parameter for purity and identity in drug development.

Introduction: The Significance of Piperidine Moieties in Medicinal Chemistry

The piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast array of approved pharmaceuticals.[1][2][3][4] Its prevalence stems from its ability to impart favorable pharmacokinetic properties, including improved solubility and bioavailability, and to serve as a versatile building block for constructing complex molecular architectures that can effectively interact with biological targets. This compound is a key intermediate, possessing a reactive α,β-unsaturated carboxylic acid moiety ripe for further chemical transformations in the synthesis of novel therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a pharmaceutical intermediate is paramount for its effective use in multi-step syntheses and for ensuring the quality of the final active pharmaceutical ingredient (API).

| Property | Value | Source |

| Melting Point | Approximately 140-145 °C | [3] |

| Appearance | Colorless to pale yellow crystalline or powdery substance | [3] |

| Solubility | Soluble in water and alcohol solvents | [3] |

| Molecular Formula | C₉H₁₆ClNO₂ | [3] |

| Molecular Weight | 205.68 g/mol | [5] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of the title compound is a two-step process. The following protocol is a detailed elaboration based on established chemical principles for the synthesis of similar α,β-unsaturated carboxylic acid amine adducts.

Diagram of the Synthetic Pathway:

Caption: Synthetic route to the target compound.

Step 1: Synthesis of (E)-4-(piperidin-1-yl)but-2-enoic acid

This step involves a nucleophilic substitution reaction where piperidine displaces the bromide from (E)-4-bromobut-2-enoic acid.

Materials:

-

(E)-4-bromobut-2-enoic acid

-

Piperidine

-

Anhydrous acetonitrile (ACN)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of (E)-4-bromobut-2-enoic acid (1 equivalent) in anhydrous acetonitrile at 0 °C, add triethylamine (2.5 equivalents).

-

Slowly add piperidine (1.2 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield crude (E)-4-(piperidin-1-yl)but-2-enoic acid.

Step 2: Formation of the Hydrochloride Salt

The crude product from Step 1 is converted to its hydrochloride salt to improve its stability and handling characteristics.

Materials:

-

Crude (E)-4-(piperidin-1-yl)but-2-enoic acid

-

Anhydrous diethyl ether

-

2 M HCl in diethyl ether

Procedure:

-

Dissolve the crude (E)-4-(piperidin-1-yl)but-2-enoic acid in a minimal amount of anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a 2 M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

-

Continue stirring at 0 °C for 30 minutes.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold, anhydrous diethyl ether.

-

Dry the product under vacuum to yield this compound as a solid.

Purification by Recrystallization

For accurate physicochemical analysis, especially melting point determination, the synthesized compound must be of high purity. Recrystallization is a critical purification step. Due to the zwitterionic nature of the free base and the ionic character of the hydrochloride salt, a polar solvent system is appropriate.

Recrystallization Protocol:

Materials:

-

Crude this compound

-

Ethanol

-

Diethyl ether

Procedure:

-

Dissolve the crude hydrochloride salt in a minimal amount of hot ethanol.

-

If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered.

-

Allow the solution to cool slowly to room temperature.

-

If crystals do not form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

-

Once crystallization has initiated, cool the flask in an ice bath to maximize the yield of the crystals.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol, followed by cold diethyl ether.

-

Dry the purified crystals under vacuum to a constant weight.

Characterization: Ensuring Identity and Purity

Melting Point Determination: A Critical Quality Attribute

The melting point is a fundamental physical property used to assess the purity of a crystalline solid.[6][7][8] Impurities typically depress and broaden the melting range. For hydrochloride salts, which can be hygroscopic, proper sample preparation is crucial.

Experimental Workflow for Melting Point Determination:

Caption: Workflow for accurate melting point determination.

Protocol for Melting Point Determination:

-

Sample Preparation: Ensure the recrystallized this compound is thoroughly dried under vacuum to remove any residual solvent and moisture. Finely grind the crystals to a powder. Pack the powder into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Use a calibrated digital melting point apparatus.

-

Preliminary Measurement: For an initial determination, heat the sample at a ramp rate of 10-20 °C/min to quickly identify the approximate melting range.

-

Accurate Measurement: Using a fresh sample, set the starting temperature of the apparatus to approximately 15-20 °C below the approximate melting point observed in the preliminary run. Heat at a slow, controlled rate of 1-2 °C/min.

-

Observation and Recording: Carefully observe the sample. Record the temperature at which the first droplet of liquid is visible (the onset of melting) and the temperature at which the last solid crystal disappears (the clear point). The melting point is reported as this range. For this compound, a sharp melting range within 140-145 °C is indicative of high purity.

Spectroscopic Characterization (Predicted)

-

¹H NMR: Expected signals would include those for the protons of the piperidine ring, the methylene group adjacent to the nitrogen, the vinylic protons of the butenoic acid chain, and a broad signal for the carboxylic acid proton. The coupling constants between the vinylic protons would confirm the (E)-stereochemistry.

-

¹³C NMR: The spectrum would show distinct signals for the carbons of the piperidine ring, the methylene carbon, the two vinylic carbons, and the carbonyl carbon of the carboxylic acid.

Obtaining and interpreting these spectra are crucial steps for unequivocal structure confirmation.

Conclusion

This compound is a valuable building block for pharmaceutical research and development. Its synthesis, while straightforward, requires careful control of reaction conditions and rigorous purification to ensure high purity. The melting point serves as a reliable and readily accessible indicator of this purity. The detailed protocols provided in this guide offer a robust framework for the synthesis, purification, and characterization of this important intermediate, enabling researchers to confidently utilize it in their drug discovery endeavors.

References

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

-

S. D. Sharma, P. K. Saini, et al. (2024). Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. Journal of Molecular Structure, 1301, 137351. [Link]

-

ChemBK. (2024). (2E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

-

Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. [Link]

-

Mettler Toledo. What is Melting Point?. [Link]

-

Stanford Research Systems. Melting Point Determination. [Link]

-

ChemTalk. (2022). Lab Procedure: Recrystallization. [Link]

-

University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

-

University of Calgary. Melting point determination. [Link]

-

Royal Society of Chemistry. Melting point determination. [Link]

-

Clarion University. Determination of Melting Point. [Link]

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

SSERC. Melting point determination. [Link]

-

PubChem. (E)-4-(piperidin-1-yl)but-2-enoic acid. [Link]

-

American Elements. This compound. [Link]

Sources

- 1. Ice recrystallization inhibition mechanism of zwitterionic poly(carboxybetaine methacrylate) - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. Crystal engineering of a zwitterionic drug to neutral cocrystals: a general solution for floxacins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. researchgate.net [researchgate.net]

- 5. chemscene.com [chemscene.com]

- 6. researchgate.net [researchgate.net]

- 7. Substituted carboxylic compound synthesis by 1,4-addition [organic-chemistry.org]

- 8. (E)-4-(piperidin-1-yl)but-2-enoic acid | 768341-84-0 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Synthesis of (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride from Crotonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride is a derivative of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. As such, its analogues are of significant interest in neuroscience and drug development for their potential to modulate GABAergic neurotransmission. This guide provides a comprehensive technical overview of a robust synthetic route to this compound, starting from the readily available precursor, crotonic acid. The synthesis hinges on a strategic functionalization of the allylic position of crotonic acid, followed by nucleophilic substitution with piperidine.

Retrosynthetic Analysis and Synthetic Strategy

The target molecule, this compound, can be conceptually disconnected at the C4-N bond, suggesting a nucleophilic substitution reaction between a 4-halobut-2-enoic acid derivative and piperidine. The 4-halobut-2-enoic acid, in turn, can be accessed from crotonic acid via an allylic halogenation reaction. This multi-step approach provides a reliable and scalable method for the synthesis of the target compound.

Experimental Protocols

Part 1: Synthesis of (E)-4-bromobut-2-enoic acid

This initial step involves the allylic bromination of crotonic acid. N-Bromosuccinimide (NBS) is a suitable reagent for this transformation, typically initiated by a radical initiator such as benzoyl peroxide.

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| Crotonic acid | C₄H₆O₂ | 86.09 | 10.0 g | 0.116 |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 20.7 g | 0.116 |

| Benzoyl peroxide | C₁₄H₁₀O₄ | 242.23 | 0.28 g | 0.00116 |

| Carbon tetrachloride (CCl₄) | CCl₄ | 153.82 | 200 mL | - |

Procedure:

-

A solution of crotonic acid (10.0 g, 0.116 mol) in carbon tetrachloride (200 mL) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

N-Bromosuccinimide (20.7 g, 0.116 mol) and a catalytic amount of benzoyl peroxide (0.28 g, 0.00116 mol) are added to the solution.

-

The reaction mixture is heated to reflux and stirred vigorously. The progress of the reaction can be monitored by the disappearance of the dense NBS at the bottom of the flask and the appearance of succinimide floating on the surface.

-

After the reaction is complete (typically 2-3 hours), the mixture is cooled to room temperature.

-

The succinimide byproduct is removed by filtration.

-

The solvent is removed under reduced pressure to yield crude (E)-4-bromobut-2-enoic acid, which can be used in the next step without further purification.

Part 2: Synthesis of (E)-4-(piperidin-1-yl)but-2-enoic acid

The crude (E)-4-bromobut-2-enoic acid is then subjected to amination with piperidine.

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| Crude (E)-4-bromobut-2-enoic acid | C₄H₅BrO₂ | 164.98 | ~19.1 g | ~0.116 |

| Piperidine | C₅H₁₁N | 85.15 | 29.6 g (34.4 mL) | 0.348 |

| Diethyl ether | (C₂H₅)₂O | 74.12 | As needed | - |

Procedure:

-

A solution of piperidine (29.6 g, 0.348 mol) in diethyl ether (100 mL) is prepared in a round-bottom flask and cooled in an ice bath.

-

The crude (E)-4-bromobut-2-enoic acid (~19.1 g, ~0.116 mol), dissolved in a minimal amount of diethyl ether, is added dropwise to the piperidine solution with constant stirring.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 24 hours.

-

The precipitated piperidine hydrobromide is removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield the crude (E)-4-(piperidin-1-yl)but-2-enoic acid as a solid.

Part 3: Purification and Formation of the Hydrochloride Salt

The crude product is purified by recrystallization, followed by conversion to its hydrochloride salt.

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |

| Crude (E)-4-(piperidin-1-yl)but-2-enoic acid | C₉H₁₅NO₂ | 169.22 |

| Ethanol | C₂H₅OH | 46.07 |

| Concentrated Hydrochloric acid (HCl) | HCl | 36.46 |

| Diethyl ether | (C₂H₅)₂O | 74.12 |

Procedure:

-

The crude (E)-4-(piperidin-1-yl)but-2-enoic acid is recrystallized from a suitable solvent such as ethanol-water or acetone to obtain the pure free base.

-

The purified amino acid is dissolved in a minimal amount of ethanol.

-

Concentrated hydrochloric acid is added dropwise to the solution until it is acidic to litmus paper.

-

Diethyl ether is then added until the solution becomes turbid.

-

The mixture is cooled in an ice bath to facilitate the precipitation of the hydrochloride salt.

-

The resulting white crystalline solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Visualization of the Synthetic Workflow

Caption: Synthetic pathway from crotonic acid to the target compound.

Characterization of this compound

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

Physical Properties:

-

Appearance: Colorless to pale yellow crystalline or powdery substance.[1]

-

Molecular Formula: C₉H₁₆ClNO₂[2]

-

Molecular Weight: 205.68 g/mol [2]

-

Melting Point: Approximately 140-145 °C.[1]

-

Solubility: Soluble in water and alcohol solvents.[1]

Spectroscopic Data (Expected):

-

¹H NMR (D₂O): The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the methylene protons adjacent to the nitrogen, and the vinylic protons of the butenoic acid backbone. The coupling constant between the vinylic protons will confirm the (E)-configuration.

-

¹³C NMR (D₂O): The carbon NMR spectrum should display signals corresponding to the carbonyl carbon, the two vinylic carbons, the methylene carbon adjacent to the nitrogen, and the three distinct carbons of the piperidine ring.

-

IR (KBr): The infrared spectrum will exhibit a broad absorption band for the O-H stretch of the carboxylic acid, a strong C=O stretching vibration, and C-N stretching bands.

Discussion of the Reaction Mechanism

The key transformations in this synthesis are the free-radical allylic bromination and the subsequent nucleophilic substitution.

Allylic Bromination: The reaction of crotonic acid with N-bromosuccinimide in the presence of a radical initiator proceeds via a free-radical chain mechanism. The initiator generates a bromine radical, which abstracts an allylic hydrogen from crotonic acid to form a resonance-stabilized allylic radical. This radical then reacts with a molecule of NBS to form the allylic bromide and a succinimidyl radical, which continues the chain.

Amination: The amination step is a standard SN2 reaction. Piperidine, a secondary amine, acts as a nucleophile and attacks the electrophilic carbon bearing the bromine atom, displacing the bromide ion to form the desired C-N bond. The use of an excess of piperidine serves both as the nucleophile and as a base to neutralize the hydrobromic acid formed during the reaction.

Conclusion

This technical guide outlines a reliable and well-established synthetic route for the preparation of this compound from crotonic acid. The described procedures, based on fundamental organic reactions, are suitable for laboratory-scale synthesis and can be adapted for larger-scale production. The characterization data provided will aid in the verification of the final product's identity and purity, which is crucial for its intended applications in research and drug development.

References

[3] Allan, R. D., & Twitchin, B. (1978). Synthesis of Some Substituted 4-Aminobut-2-enoic Acids as Analogues of the Neurotransmitter GABA. Australian Journal of Chemistry, 31(10), 2283-2289. [Link]

[4] (E)-4-(piperidin-1-yl)but-2-enoic acid | C9H15NO2 | CID 10773452. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

[5] (2E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride. (n.d.). ChemBK. Retrieved January 19, 2026, from [Link]

[6] this compound. (n.d.). American Elements. Retrieved January 19, 2026, from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. americanelements.com [americanelements.com]

- 3. connectsci.au [connectsci.au]

- 4. 4-Amino-2-(substituted methyl)-2-butenoic acids: substrates and potent inhibitors of gamma-aminobutyric acid aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

(E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride as a dacomitinib intermediate

An In-depth Technical Guide to (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride: A Key Intermediate in the Synthesis of Dacomitinib

Introduction: The Strategic Importance of a Core Building Block

Dacomitinib, marketed as Vizimpro®, is a second-generation, irreversible inhibitor of the epidermal growth factor receptor (EGFR) family of tyrosine kinases.[1][2][3] It is indicated for the first-line treatment of patients with metastatic non-small cell lung cancer (NSCLC) whose tumors have specific EGFR mutations (exon 19 deletion or exon 21 L858R substitution).[4] The chemical structure of Dacomitinib, (2E)-N-{4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxyquinazolin-6-yl}-4-(piperidin-1-yl)but-2-enamide, features a crucial side chain that is responsible for its irreversible binding mechanism.[5] This guide focuses on the synthesis and application of a pivotal intermediate for this side chain: this compound.

The synthesis of complex active pharmaceutical ingredients (APIs) like Dacomitinib is a multi-step process where the efficiency and purity of each intermediate are paramount.[6] this compound serves as the precursor to the Michael acceptor moiety of Dacomitinib, which covalently binds to a cysteine residue in the ATP-binding site of the EGFR kinase domain. Understanding the synthesis of this intermediate is therefore fundamental to understanding the production of Dacomitinib itself. This document provides a detailed examination of its synthesis, characterization, and subsequent use, aimed at researchers and professionals in drug development and manufacturing.

Physicochemical Properties

The hydrochloride salt form of (E)-4-(piperidin-1-yl)but-2-enoic acid is typically a colorless to pale yellow crystalline or powdery substance, a characteristic that aids in its purification and handling in a laboratory or manufacturing setting.[7] Its solubility in water and alcohol solvents is a key property leveraged during its synthesis and purification.[7]

| Property | Value | Source |

| Chemical Formula | C₉H₁₆ClNO₂ | [8] |

| Molecular Weight | 205.68 g/mol | [8] |

| Appearance | Colorless to pale yellow crystalline or powdery substance | [7] |

| Melting Point | Approx. 140-145 °C | [7] |

| Solubility | Soluble in water and alcohol | [7] |

| CAS Number | 197892-69-6 | [8][9][10] |

| IUPAC Name | (E)-4-piperidin-1-ylbut-2-enoic acid;hydrochloride | [8][9] |

Synthesis of the Intermediate: A Step-by-Step Protocol

The synthesis of this compound is a well-established process, primarily involving a nucleophilic substitution reaction followed by salt formation. The choice of starting materials and reagents is critical for ensuring a high yield and purity of the final product.

Causality Behind Experimental Choices

The synthetic route leverages the nucleophilicity of the secondary amine, piperidine, to displace a leaving group on a four-carbon chain, establishing the core structure. The use of (2E)-4-bromo-2-butenoic acid as a starting material is strategic because the bromine atom is a good leaving group, and the trans (E) configuration of the double bond is pre-established, which is required for the final Dacomitinib molecule. The final step of forming the hydrochloride salt is crucial for process chemistry; it converts the potentially oily or difficult-to-handle free base into a stable, crystalline solid that can be easily isolated, purified by recrystallization, and stored.

Visualizing the Synthetic Workflow

Caption: Synthetic pathway for the target intermediate.

Detailed Experimental Protocol

This protocol is a representative synthesis; specific conditions may be optimized based on scale and available equipment.

Step 1: Synthesis of (E)-4-(piperidin-1-yl)but-2-enoic acid

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (2E)-4-bromo-2-butenoic acid (1 equivalent) and a suitable solvent such as acetonitrile.

-

Addition of Base: Add a base, such as potassium carbonate (K₂CO₃) (approx. 2-3 equivalents), to the mixture. The base acts as an acid scavenger for the HBr formed during the reaction.

-

Addition of Piperidine: Slowly add piperidine (approx. 1.1-1.5 equivalents) to the reaction mixture at room temperature. The reaction is typically exothermic.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: After cooling to room temperature, filter the mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product, which is the free base or an intermediate salt.

Step 2: Formation of this compound

-

Dissolution: Dissolve the crude product from Step 1 in a suitable alcohol solvent, such as ethanol or isopropanol.

-

Acidification: Cool the solution in an ice bath and slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in isopropanol) dropwise while stirring. The pH should be adjusted to be acidic.

-

Crystallization: The hydrochloride salt will precipitate out of the solution. Stir the slurry at a low temperature for a period to maximize precipitation.

-

Isolation and Purification: Collect the solid product by filtration, wash with a cold solvent (e.g., diethyl ether or cold ethanol) to remove impurities, and dry under vacuum. The product can be further purified by recrystallization if necessary.

Role in Dacomitinib Synthesis: The Amide Coupling Reaction

The synthesized this compound is the key building block for introducing the reactive side chain onto the Dacomitinib core. This is achieved through a standard amide coupling reaction.

Mechanism and Rationale

The carboxylic acid of the intermediate must be "activated" to react with the aniline nitrogen atom on the 6-amino-quinazoline core. This activation is typically done using a coupling agent. Pfizer's commercial process for Dacomitinib synthesis utilizes propylphosphonic anhydride (T3P®) as a highly effective coupling agent, which facilitates the formation of the amide bond under relatively mild conditions, minimizing side reactions.[11] The use of a non-nucleophilic base like 2,6-lutidine is also employed to neutralize the HCl released from the intermediate salt and the acid generated during the coupling reaction.[11]

Visualizing the Final Coupling Step

Caption: Final amide coupling to form Dacomitinib.

Analytical Characterization and Quality Control

A self-validating system requires rigorous analytical confirmation of the intermediate's identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure. The ¹H NMR spectrum should show characteristic peaks for the vinyl protons of the trans-double bond (with a coupling constant, J, typically around 15-18 Hz), the protons on the piperidine ring, and the methylene groups connecting the piperidine and the double bond.

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. For the hydrochloride salt, the mass spectrum will show the molecular ion peak for the free base (C₉H₁₅NO₂).

-

Melting Point: The melting point is a good indicator of purity. A sharp melting range close to the literature value (140-145 °C) suggests a high-purity compound.[7]

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the intermediate, ensuring that it is free from starting materials and side products before its use in the final API synthesis step.

By employing these analytical techniques, researchers and manufacturers can ensure that the this compound meets the stringent quality standards required for pharmaceutical production.

References

-

(2E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride - ChemBK. [Link]

-

Dacomitinib | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. [Link]

-

Synthetic process of antitumor drug dacomitinib - ResearchGate. [Link]

-

Vizimpro (dacomitinib) Label - FDA. [Link]

-

Dacomitinib - Wikipedia. [Link]

-

Highlights of Prescribing Information - VIZIMPRO (dacomitinib) - Pfizer. [Link]

-

Synthesis and crystallization procedure of piperidin-4-one and its derivatives - Chemical Review and Letters. [Link]

-

(E)-4-(piperidin-1-yl)but-2-enoic acid | C9H15NO2 - PubChem. [Link]

-

Dacomitinib | C24H25ClFN5O2 - PubChem. [Link]

-

This compound | AMERICAN ELEMENTS. [Link]

-

This compound | 197892-69-6 - J&K Scientific. [Link]

-

dacomitinib | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update - Chemical Review and Letters. [Link]

Sources

- 1. Dacomitinib | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. Dacomitinib - Wikipedia [en.wikipedia.org]

- 3. dacomitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Dacomitinib | C24H25ClFN5O2 | CID 11511120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chembk.com [chembk.com]

- 8. americanelements.com [americanelements.com]

- 9. jk-sci.com [jk-sci.com]

- 10. arborpharmchem.com [arborpharmchem.com]

- 11. How to synthesize Dacomitinib (PF299804)?_Chemicalbook [chemicalbook.com]

Stereochemistry of (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride

An In-Depth Technical Guide to the

Abstract

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its prevalence in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its conformational flexibility and ability to serve as a key pharmacophore have cemented its role in drug discovery.[1] When combined with an α,β-unsaturated carboxylic acid moiety—a versatile functional group known for its role as a Michael acceptor and synthetic building block—the resulting molecule presents a compelling subject for stereochemical investigation. This guide provides a comprehensive technical overview of the stereochemical analysis of (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride. While specific literature on this exact molecule is sparse, this document synthesizes established principles and field-proven methodologies to offer a robust framework for its synthesis, characterization, and stereochemical confirmation, intended for researchers, scientists, and drug development professionals.

Introduction: The Convergence of Privileged Scaffolds

The therapeutic relevance of the piperidine scaffold cannot be overstated. It is a structural motif present in numerous approved drugs targeting a wide spectrum of diseases, including cancer, central nervous system disorders, and infectious diseases.[2][3] The ring's ability to adopt a stable chair conformation allows for precise spatial orientation of substituents, which is critical for molecular recognition at biological targets.[4]

Pairing this scaffold with an α,β-unsaturated carboxylic acid introduces a reactive and stereochemically significant feature. The geometry of the double bond—whether cis (Z) or trans (E)—profoundly influences a molecule's shape, reactivity, and ultimately, its biological activity. The hydrochloride salt form of the title compound, with the chemical formula C9H16ClNO2, is primarily utilized to enhance aqueous solubility and improve stability for handling and formulation.[5]

This guide will deconstruct the stereochemical challenges associated with this compound, presenting a logical workflow from synthesis and stereochemical control to definitive analytical confirmation.

Synthesis and Stereochemical Control

The synthesis of α,β-unsaturated carboxylic acids can be achieved through various methods, including Wittig-type reactions and chemo-enzymatic approaches.[6] For the title compound, a direct and stereoretentive route is most practical, starting from a commercially available building block where the desired (E)-geometry is pre-established.

A plausible synthetic pathway involves the nucleophilic substitution of a halo-enoic acid with piperidine.[5] The choice of (2E)-4-bromo-2-butenoic acid as the starting material is the critical control element that ensures the final product retains the desired (E)-stereochemistry.

Experimental Protocol: Synthesis

-

Reaction Setup : To a solution of (2E)-4-bromo-2-butenoic acid in a suitable aprotic solvent (e.g., acetonitrile), add two equivalents of piperidine at room temperature. The first equivalent acts as the nucleophile, and the second acts as a base to neutralize the generated hydrobromic acid.

-

Reaction Execution : Stir the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup & Zwitterion Isolation : Upon completion, filter the mixture to remove the piperidine hydrobromide salt. The solvent is then removed under reduced pressure. The resulting crude product is the zwitterionic (E)-4-(piperidin-1-yl)but-2-enoic acid.

-

Salt Formation : Dissolve the crude zwitterion in a minimal amount of a suitable alcohol, such as isopropanol. Add a stoichiometric amount of hydrochloric acid (e.g., as a solution in diethyl ether or isopropanol) dropwise with stirring.

-

Purification : The hydrochloride salt will precipitate out of the solution. The solid is collected by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether), and dried under vacuum to yield the final product.

Physicochemical Properties

A summary of the key physicochemical properties for the target compound is presented below. These data are compiled from various chemical suppliers and databases.

| Property | Value | Source |

| Molecular Formula | C₉H₁₆ClNO₂ | [5] |

| Molecular Weight | 205.68 g/mol | |

| Appearance | Colorless to pale yellow crystalline powder | [5] |

| Melting Point | ~140-145 °C | [5] |

| Solubility | Soluble in water and alcohol | [5] |

| IUPAC Name | (E)-4-piperidin-1-ylbut-2-enoic acid hydrochloride | [7] |

Stereochemical Characterization: A Methodological Guide

Confirming the stereochemistry of the double bond is paramount. The following sections detail the authoritative analytical techniques required for unambiguous assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful and readily accessible tool for determining E/Z isomerism in alkenes.[8] The key lies in the magnitude of the scalar coupling constant (J) between the two vinylic protons.

Causality Behind the Method : The Karplus relationship describes how the dihedral angle between two vicinal protons influences their coupling constant. For α,β-unsaturated systems, this translates to a reliably larger J-value for trans protons (dihedral angle of 180°) compared to cis protons (dihedral angle of 0°).

-

Expected J-value for (E)-isomer : Typically in the range of 12-18 Hz .[8]

-

Expected J-value for (Z)-isomer : Typically in the range of 6-12 Hz .[8]

-

Sample Preparation : Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O or Methanol-d₄).

-

Data Acquisition : Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

Spectral Analysis :

-

Identify the two signals corresponding to the vinylic protons on the C=C double bond. These will appear as doublets of triplets (or more complex multiplets due to coupling with the adjacent methylene protons).

-

Measure the coupling constant (J-value) between these two vinylic protons.

-

A J-value in the 12-18 Hz range provides strong evidence for the (E)-configuration.

-

-

Advanced Confirmation (Optional) : Acquire a 2D NOESY or EXSY spectrum. For the (E)-isomer, no Nuclear Overhauser Effect (NOE) cross-peak should be observed between the vinylic protons. The presence of such a cross-peak would suggest spatial proximity, indicative of a (Z)-isomer. These experiments are also excellent for detecting any potential E/Z isomerization in solution.[9]

Single-Crystal X-ray Crystallography

While NMR provides excellent evidence for structure in solution, single-crystal X-ray crystallography offers the definitive, unambiguous proof of stereochemistry and conformation in the solid state.[10][11]

Causality Behind the Method : This technique maps the electron density of a crystalline sample, allowing for the precise determination of atomic positions in three-dimensional space. This provides absolute confirmation of bond connectivity, bond angles, and torsional angles, thus solidifying the (E)-assignment of the double bond and revealing the conformation of the piperidine ring. For piperidine derivatives, a chair conformation is commonly observed.[4][12]

-

Crystallization : Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection : Mount a suitable crystal on a diffractometer and collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution and Refinement : Process the diffraction data to solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates and molecular geometry.

-

Structural Analysis : Analyze the refined structure to confirm the (E)-geometry of the double bond. Measure the torsion angle of the C-C=C-C backbone, which should be close to 180°. Confirm the chair conformation of the piperidine ring.

Potential Biological Significance

Given that the piperidine moiety is a privileged scaffold, this compound is an interesting candidate for biological screening and as a building block in drug discovery. The α,β-unsaturated system can act as a Michael acceptor, a reactive moiety that can form covalent bonds with biological nucleophiles, such as cysteine residues in proteins. This mechanism is exploited by a number of approved drugs. Furthermore, the carboxylic acid provides a handle for further derivatization to create libraries of compounds for high-throughput screening. The diverse biological activities reported for piperidine-containing compounds—including anticancer, antiviral, and neuroprotective effects—suggest a broad range of potential therapeutic areas for derivatives of this molecule.[1][13]

Conclusion

The stereochemical integrity of a pharmaceutical candidate is non-negotiable. For this compound, a combination of controlled synthesis and rigorous analytical characterization is essential. ¹H NMR spectroscopy serves as the primary tool for confirming the (E)-geometry of the double bond in solution, based on the characteristic large coupling constant (12-18 Hz) between the vinylic protons. For absolute, unambiguous proof of structure, single-crystal X-ray crystallography is the gold standard. By employing the methodologies detailed in this guide, researchers and drug development professionals can ensure the stereochemical purity and structural correctness of this and similar compounds, a critical step in the path toward discovering novel therapeutics.

References

- Research progress on piperidine-containing compounds as agrochemicals. (n.d.). MDPI.

- The Wide Spectrum Biological Activities of Piperidine -A Short Review. (2021). IJIRT.

- The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals. (n.d.). Benchchem.

- What are the biological activities of piperidine? (2025). BIOSYNCE.

- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). PubMed.

- X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative. (2017). Sampath.

- (2E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride. (2024). ChemBK.

- How NMR Helps Identify Isomers in Organic Chemistry? (n.d.). Creative Biostructure.

- Synthesis, X-Ray Crystallography and Leishmanicidal Activity of Benzimidazolinyl Piperidine derivative. (2015). ResearchGate.

- Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. (2020). ACS Omega.

- Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. (2022). PubMed Central.